molecular formula C16H23ClN2O2 B4407119 1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride

1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride

Cat. No. B4407119
M. Wt: 310.82 g/mol
InChI Key: OEBONGIEXBHCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride, also known as BPP, is a synthetic compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential applications in various fields, including biomedical research.

Mechanism of Action

The exact mechanism of action of 1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride is not fully understood. However, it has been proposed that this compound exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to inhibit the activity of histone deacetylases, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its protective effects in cardiovascular disease and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride in lab experiments is its well-established synthesis method and availability. It has also been extensively studied in various cell lines and animal models, which provides a solid foundation for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is the development of more potent and selective derivatives of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.

Scientific Research Applications

1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In cardiovascular disease, this compound has been found to have a protective effect against ischemia-reperfusion injury and myocardial infarction. In neurodegenerative disorders, this compound has been shown to improve cognitive function and protect against neuronal damage.

properties

IUPAC Name

1-[3-(2-butoxyphenoxy)propyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c1-2-3-12-19-15-7-4-5-8-16(15)20-13-6-10-18-11-9-17-14-18;/h4-5,7-9,11,14H,2-3,6,10,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBONGIEXBHCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1OCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.